molecular formula C7H10O2 B13815051 6-Ethynyloxan-2-ol CAS No. 614751-90-5

6-Ethynyloxan-2-ol

Cat. No.: B13815051
CAS No.: 614751-90-5
M. Wt: 126.15 g/mol
InChI Key: FPRWPBGMMYTFKI-UHFFFAOYSA-N
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Description

6-Ethynyloxan-2-ol is an organic compound with the molecular formula C7H10O2 It is a member of the oxane family, characterized by the presence of an ethynyl group attached to the sixth carbon of the oxane ring and a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethynyloxan-2-ol can be achieved through several methods. One common approach involves the reaction of 6-bromooxan-2-ol with acetylene in the presence of a palladium catalyst. The reaction proceeds via a Sonogashira coupling, which is a well-known method for forming carbon-carbon bonds between an alkyne and an aryl or vinyl halide.

Reaction Conditions:

    Catalyst: Palladium(II) acetate

    Base: Triethylamine

    Solvent: Tetrahydrofuran

    Temperature: Room temperature

    Time: 12 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can provide better control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethynyloxan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: 6-Ethynyloxan-2-one

    Reduction: 6-Ethyloxan-2-ol

    Substitution: 6-Chloroxan-2-ol

Scientific Research Applications

6-Ethynyloxan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-Ethynyloxan-2-ol involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their stability and activity. These interactions can modulate signaling pathways and biochemical processes within cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethynyltetrahydro-2H-pyran-2-ol
  • 6-Ethynyl-1,4-dioxane-2-ol
  • 6-Ethynyl-1,3-dioxane-2-ol

Comparison

6-Ethynyloxan-2-ol is unique due to the presence of both an ethynyl group and a hydroxyl group on the oxane ring. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds. For example, 6-Ethynyltetrahydro-2H-pyran-2-ol lacks the additional oxygen atom in the ring, which can influence its chemical behavior and interactions with other molecules.

Properties

CAS No.

614751-90-5

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

6-ethynyloxan-2-ol

InChI

InChI=1S/C7H10O2/c1-2-6-4-3-5-7(8)9-6/h1,6-8H,3-5H2

InChI Key

FPRWPBGMMYTFKI-UHFFFAOYSA-N

Canonical SMILES

C#CC1CCCC(O1)O

Origin of Product

United States

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